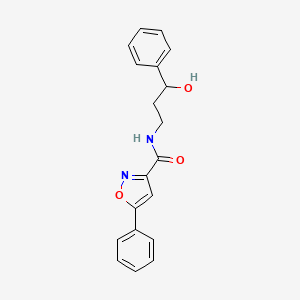

N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-17(14-7-3-1-4-8-14)11-12-20-19(23)16-13-18(24-21-16)15-9-5-2-6-10-15/h1-10,13,17,22H,11-12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVSVGHTMRVFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-hydroxy-3-phenylpropylamine, which is then reacted with 5-phenylisoxazole-3-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide has shown promise in several biological applications:

-

Enzyme Inhibition:

- The compound primarily targets Carboxypeptidase B , an enzyme involved in protein digestion. It is believed to inhibit this enzyme's activity, which may have implications for regulating metabolic processes and signaling pathways in cells.

-

Therapeutic Potential:

- Research indicates potential therapeutic effects in treating neurological disorders. Its unique structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies.

Scientific Research Applications

The compound's versatility extends across various scientific domains:

1. Medicinal Chemistry:

- Investigated as a biochemical probe to study enzyme interactions and pathways related to diseases such as cancer and neurodegenerative disorders.

2. Organic Synthesis:

- Used as a building block in the synthesis of more complex organic molecules due to its reactive functional groups.

3. Material Science:

- Explored for developing new materials with specific properties, leveraging its unique chemical structure for industrial applications.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Inhibition Studies:

- Structure-Activity Relationship (SAR):

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter levels in the brain .

Comparison with Similar Compounds

1,2-Oxazole vs. 1,3,4-Oxadiazole Derivatives

Compounds in (e.g., 6c–6g) feature 1,3,4-oxadiazole rings fused with furan or triazole systems. These derivatives exhibit higher melting points (158–296°C) and variable yields (41–91%), likely due to increased rigidity and intermolecular interactions from the oxadiazole ring . In contrast, the target 1,2-oxazole core may confer greater metabolic stability due to reduced ring strain and altered electronic properties.

Substituent Effects on the Oxazole Ring

- Similar bulky substituents, such as the 5-(5,6,7,8-tetrahydronaphthalen-2-yl) group in , improve xanthine oxidase binding affinity (nanomolar inhibition constants) .

- 5-Methyl substitution: Compounds 32 and 33 () feature 5-methyl-1,2-oxazole-3-carboxamide scaffolds.

Carboxamide Side Chain Variations

- Hydroxy-arylpropyl group : The 3-hydroxy-3-phenylpropyl side chain in the target compound is unique among the evidence. This moiety may enhance solubility via the hydroxyl group while maintaining lipophilic interactions through the phenyl group.

- Purinyl and sulfonyl groups : highlights N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides, where the purine moiety facilitates nucleotide mimicry for enzyme inhibition . describes a sulfonyl-indole derivative, which introduces strong electron-withdrawing effects and conformational rigidity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines a hydroxyphenylpropyl group with a phenylisoxazole carboxamide, which contributes to its diverse biological interactions.

Chemical Structure and Properties

The compound's IUPAC name is N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide, and it is characterized by the following chemical formula: C19H18N2O3. The presence of multiple functional groups allows for various chemical reactivities and biological activities.

Target Enzymes: The primary target of N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide is believed to be Carboxypeptidase B , an enzyme involved in protein digestion and processing.

Mode of Action: The compound is thought to inhibit the activity of Carboxypeptidase B, which may lead to various downstream effects on cellular processes related to metabolism and signaling pathways. This inhibition can potentially affect cancer cell proliferation and survival.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have indicated that it exhibits significant cytotoxicity against several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 | 1.18 ± 0.14 | |

| MCF7 | 4.18 ± 0.05 | |

| T-47D | 6.554 ± 0.287 | |

| SK-MEL-5 | 5.132 ± 0.211 |

These findings suggest that N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide could serve as a lead compound for developing new anticancer therapies.

Mechanism-Based Approaches

Research has focused on understanding the mechanisms through which this compound exerts its anticancer effects. It has been shown to interact with various signaling pathways that regulate cell cycle progression and apoptosis, leading to enhanced cell death in malignant cells.

Research Applications

N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide has several notable applications in scientific research:

- Biochemical Probes: It is being investigated as a biochemical probe for studying enzyme interactions, particularly those involving proteases.

- Drug Development: The compound's structural properties make it a candidate for further modifications aimed at improving its pharmacological profile and therapeutic efficacy.

- Material Science: Its unique chemical properties are also being explored for developing new materials with specific functionalities.

Study on Anticancer Activity

A significant study evaluated the anticancer activity of N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide against a panel of cancer cell lines using the National Cancer Institute's protocols. The results demonstrated promising antiproliferative effects across multiple types of cancer, indicating its potential as a broad-spectrum anticancer agent .

Structure Activity Relationship (SAR)

Further investigations into the structure–activity relationship (SAR) of similar compounds have provided insights into how modifications to the phenyl and oxazole rings can enhance biological activity. This research is crucial for optimizing lead compounds for therapeutic use .

Q & A

Q. What experimental controls are critical in cytotoxicity assays?

- Controls : Include positive controls (e.g., doxorubicin for apoptosis) and vehicle controls (DMSO). Use impedance-based assays (e.g., xCELLigence) to distinguish cytotoxic effects from osmotic stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.